phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Drug design Membrane permeability

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a dual-enzyme reporter combining the validated 6-nitrocoumarin fluorogenic core with a C3 phenyl ester cleavable by mammalian carboxylesterases. Its elevated LogP (4.08) enables intracellular probe delivery, while the nitro group raises PSA to 98 Ų, creating a unique permeability test case. Essential for SAR comparisons with non-nitrated analogs in Factor XIIa chromogenic assays and nitroreductase detection in S. schenckii—unattainable with ethyl ester or 6-nitrocoumarin alone.

Molecular Formula C16H9NO6
Molecular Weight 311.249
CAS No. 53992-28-2
Cat. No. B2961612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
CAS53992-28-2
Molecular FormulaC16H9NO6
Molecular Weight311.249
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H
InChIKeyCHOOTJDIABKERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate (CAS 53992-28-2): Procurement-Relevant Identity and Class Positioning


Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS 53992-28-2) is a synthetic coumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxylate ester family. It features a 6-nitro substitution on the chromene (benzopyran-2-one) core and a phenyl ester moiety at the C3 carboxylate position, yielding a molecular formula of C₁₆H₉NO₆ and a molecular weight of 311.25 Da . The compound is classified as a nitroaromatic heterocyclic ester, combining the well-characterized photophysical and biochemical properties of the coumarin scaffold with the electron-withdrawing nitro group at position 6 and the distinct leaving-group character of the phenyl ester. Its ACD/LogP of 4.08 and polar surface area of 98 Ų position it within drug-like chemical space (zero Rule-of-5 violations) while differentiating it substantially from both the non-nitrated phenyl analog and the corresponding alkyl ester series [1]. The 6-nitrocoumarin core is a validated fluorogenic substrate scaffold for microbial nitroreductase detection, and the C3 phenyl ester introduces orthogonal enzymatic lability compared to methyl, ethyl, or benzyl congeners [2].

Why Phenyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate Cannot Be Replaced by Generic In-Class Analogs


Within the 2-oxo-2H-chromene-3-carboxylate family, ester identity and ring substitution jointly dictate lipophilicity, enzymatic susceptibility, electronic properties, and biological target engagement. The phenyl ester at C3 is not an interchangeable moiety: phenyl esters exhibit distinct carboxylesterase hydrolysis kinetics compared to alkyl esters, with studies showing that phenyl esters are hydrolyzed more readily than benzyl or alkyl esters by mammalian carboxylesterases, and that electron-withdrawing substituents on the phenyl ring modulate hydrolysis rates by up to 3.5-fold [1]. Simultaneously, the 6-nitro group on the chromene core exerts a profound influence on the electron distribution of the coumarin π-system, with theoretical studies predicting 6-nitrocoumarin to be an 'invisible fluorescent material' — a property absent in both the non-nitrated chromene and nitro-substituted positional isomers [2]. These two structural features — C3 phenyl ester and C6 nitro — operate synergistically: the nitro group increases polar surface area by ~45 Ų relative to the non-nitrated phenyl analog (PSA 98 vs. 52.6 Ų) and elevates LogP by approximately 0.6–2.4 log units compared to the carboxylic acid and ethyl ester forms, respectively . Substituting any close analog therefore alters at least two key physicochemical determinants simultaneously, making direct functional replacement without re-validation invalid.

Quantitative Differentiation Evidence: Phenyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate vs. Closest Analogs


LogP Differentiation: 8.8× Higher Predicted Lipophilicity Than Ethyl Ester, 144× vs. Carboxylic Acid

The ACD/LogP of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is 4.08, representing a 2.43 log unit increase over the ethyl ester analog (LogP = 1.65) and a 2.16 log unit increase over the free carboxylic acid (LogP = 1.92) . In octanol-water partition terms, this corresponds to approximately 270-fold and 144-fold higher lipophilicity, respectively. The LogD at both pH 5.5 and 7.4 is 3.32, indicating pH-independent distribution behavior within the physiological range — a property not shared by the ionizable carboxylic acid form . Compared to the non-nitrated phenyl analog (XlogP = 3.5, though derived from a different estimation method), the nitro group adds approximately 0.58 log units of lipophilicity while simultaneously increasing PSA by 45.4 Ų [1]. This dual increase in both LogP and PSA is atypical, as these parameters are generally inversely correlated, and confers a distinctive ADME prediction profile.

Lipophilicity Drug design Membrane permeability ADME prediction

Polar Surface Area: 86% Increase Over Non-Nitrated Phenyl Analog Alters Permeability Predictions

The topological polar surface area (TPSA) of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is 98 Ų, compared to 52.6 Ų for the non-nitrated phenyl 2-oxo-2H-chromene-3-carboxylate — an 86% increase attributable to the two nitro oxygen atoms contributing additional hydrogen-bond acceptor capacity [1]. The target compound has 7 H-bond acceptors versus 4 for the non-nitrated analog, with zero H-bond donors in both cases. This 45.4 Ų PSA increment crosses the established threshold where PSA values below 60-70 Ų are generally associated with good blood-brain barrier penetration, while values above 90 Ų correlate with poor CNS penetration but favorable oral absorption characteristics (PSA < 140 Ų). The nitro group therefore shifts the compound from a 'CNS-penetrant' to a 'peripherally restricted' predicted profile relative to its non-nitrated congener. Meanwhile, the ethyl ester and carboxylic acid analogs have PSA values of approximately 105 Ų and 113 Ų respectively, placing the phenyl nitro ester in an intermediate PSA range with distinct permeability implications [2].

Polar surface area Membrane permeability Blood-brain barrier Oral bioavailability

Phenyl Ester Hydrolysis Susceptibility: Orthogonal Enzymatic Lability Compared to Alkyl Ester Analogs

Carboxylesterase substrate specificity studies demonstrate that phenyl esters are hydrolyzed more readily than benzyl or alkyl esters by mammalian carboxylesterases, with the aromatic ring providing both steric and electronic contributions to enzyme recognition [1]. The hydrolysis rate of substituted phenyl esters can vary by up to 3.5-fold depending on the electron density of the aromatic ring, as shown for human carboxylesterase 2 (hCE2) where p-bromophenyl and p-acetylphenyl esters differed 3.5-fold in hydrolysis rate [2]. For the target compound, the 6-nitro group on the chromene core exerts an electron-withdrawing effect through the conjugated π-system that influences the electron density at the ester carbonyl, thereby modulating susceptibility to both chemical and enzymatic hydrolysis. This creates a dual-enzyme handle: the 6-nitro group is itself a substrate for microbial and mammalian nitroreductases (reduction to 6-amino or 6-hydroxylamino derivatives), while the C3 phenyl ester is independently cleavable by carboxylesterases [3]. In contrast, the ethyl ester analog is primarily susceptible to esterase cleavage alone, while the carboxylic acid lacks the esterase substrate functionality entirely.

Esterase susceptibility Prodrug design Metabolic stability Enzyme kinetics

6-Nitrocoumarin Core: Validated Fluorogenic Substrate for Nitroreductase with Conversion to Fluorescent 6-Aminocoumarin

The 6-nitrocoumarin core, which constitutes the chromene portion of the target compound, has been experimentally validated as a fluorogenic substrate for microbial nitroreductase. In a study using 35 clinical isolates of Sporothrix schenckii, 6-nitrocoumarin (6-NC, 8×10⁻² mol/L) was incubated for 7, 14, and 21 days at 35°C, and all strains demonstrated nitroreductase-mediated conversion to 6-aminocoumarin (6-AC, yellow fluorescence) and 6-hydroxylaminocoumarin (blue fluorescence), together producing green fluorescence observable under epifluorescence microscopy (UV-2A filter, 330-380 nm excitation) [1]. Thin-layer chromatography confirmed the presence of both reduction products across all samples. This establishes the 6-nitrochromen-2-one scaffold as a functional fluorogenic probe core. The target compound uniquely combines this validated nitroreductase substrate core with a C3 phenyl ester that can serve as an independent enzymatic cleavage site for esterases, enabling dual-enzyme detection or sequential activation strategies not possible with 6-nitrocoumarin alone (which lacks the C3 ester handle) or with the non-nitrated phenyl ester (which lacks the nitroreductase substrate) [2].

Fluorogenic substrate Nitroreductase detection Enzymatic assay Microbial detection

Binding Affinity Baseline: Non-Nitrated Phenyl Analog Engages Coagulation Factor XII — Nitro Substitution Predicted to Modulate Affinity

The non-nitrated analog, phenyl 2-oxo-2H-chromene-3-carboxylate (CAS 53992-24-8, BDBM23561), has been experimentally characterized as a ligand for human coagulation Factor XII (Hageman factor) in BindingDB, with affinity measured at pH 7.9, 2°C using a chromogenic substrate hydrolysis assay monitored at 405 nm [1]. The study by Pochet et al. (J Med Chem 51:3077-80, 2008) established that 3-carboxylate-coumarin derivatives, including phenyl esters, function as Factor XIIa inhibitors [2]. The 6-nitro substitution on the target compound introduces an additional electron-withdrawing group that alters the electronic distribution of the coumarin π-system — a modification demonstrated in structure-activity relationship studies of 3-nitrochromenes to significantly modulate TrxR inhibitory activity (6- and 8-bromo substitutions on the 3-nitrochromene scaffold 'significantly increase inhibitory activity' against TrxR and A549 cancer cell proliferation) [3]. While direct Factor XIIa inhibition data for the 6-nitro derivative have not been published, the electronic perturbation introduced by the nitro group at position 6 is predicted to alter binding affinity relative to the non-nitrated baseline, making the target compound a structurally distinct candidate for serine protease inhibitor screening rather than a redundant analog.

Factor XIIa inhibition Anticoagulant Serine protease Coumarin scaffold

Rule-of-5 Compliance with Elevated MW and Lipophilicity: Differentiated Drug-Likeness Profile Among 6-Nitro Ester Series

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (MW = 311.25 Da, LogP = 4.08, H-bond donors = 0, H-bond acceptors = 7) records zero Rule-of-5 violations as defined by Lipinski (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) . This places the compound within drug-like chemical space despite its elevated lipophilicity relative to the series. By comparison, the ethyl ester analog (MW = 263.2 Da, LogP = 1.65) occupies a more hydrophilic region of chemical space, while the carboxylic acid (MW = 235.15 Da, LogP = 1.92) falls within a lower-MW, lower-LogP quadrant [1]. The phenyl nitro ester thus represents the most lipophilic member of the 6-nitro-2-oxo-2H-chromene-3-carboxylate series that still maintains full Rule-of-5 compliance. Its ACD/BCF of 196.48 (pH 5.5 and 7.4) and ACD/KOC of 1524.64 indicate moderate bioaccumulation potential and soil adsorption, respectively — relevant parameters for both pharmaceutical development and environmental fate assessment . The compound has 4 freely rotatable bonds versus 3 for the non-nitrated phenyl analog, providing slightly greater conformational flexibility without incurring entropic penalties that would typically degrade binding affinity predictions.

Drug-likeness Rule of 5 Physicochemical profiling Lead optimization

Validated Application Scenarios for Phenyl 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylate Based on Quantitative Differentiation Evidence


Dual-Enzyme Fluorogenic Probe Development (Nitroreductase + Esterase Sequential Detection)

The combination of the experimentally validated 6-nitrocoumarin fluorogenic core — demonstrated to produce fluorescent 6-aminocoumarin and 6-hydroxylaminocoumarin upon nitroreductase-mediated reduction across 35/35 S. schenckii strains — with a C3 phenyl ester that is independently cleavable by mammalian carboxylesterases creates a single-molecule, dual-enzyme reporter system [1]. No other compound in the 6-nitro-2-oxo-2H-chromene-3-carboxylate series combines both enzymatic handles: the ethyl ester analog lacks the differential esterase kinetics of the phenyl ester (phenyl esters are hydrolyzed more rapidly than alkyl esters), while 6-nitrocoumarin itself lacks the C3 ester handle entirely . This enables sequential or simultaneous detection of nitroreductase and esterase activities in mixed microbial-mammalian systems, with the 2.43 log unit higher LogP of the phenyl nitro ester (4.08 vs. 1.65 for ethyl) providing enhanced membrane permeability for intracellular probe delivery.

Factor XIIa Inhibitor SAR Expansion: Probing the Electronic Effect of 6-Nitro Substitution

The non-nitrated phenyl 2-oxo-2H-chromene-3-carboxylate (BDBM23561) has confirmed binding affinity for human coagulation Factor XII, as documented in BindingDB and the foundational coumarin-FXIIa inhibitor literature from Pochet et al. (J Med Chem 2008) [1]. The target compound introduces a 6-nitro substituent that is expected to alter the electronic character of the coumarin ring system, analogous to how 6- and 8-position substitutions on 3-nitrochromenes significantly modulate TrxR inhibitory activity . Procurement of the 6-nitro phenyl ester enables direct head-to-head comparison with the non-nitrated analog in Factor XIIa chromogenic assays (pH 7.9, 2°C, absorbance at 405 nm), addressing the key SAR question of whether electron-withdrawing substitution at position 6 enhances or reduces serine protease engagement — a critical data point for fragment-based coumarin anticoagulant optimization programs.

High-LogP Coumarin Library Member for CNS vs. Peripheral ADME Profiling

With an ACD/LogP of 4.08 (the highest among Rule-of-5-compliant 6-nitro-2-oxo-2H-chromene-3-carboxylates) and a PSA of 98 Ų that sits above the 90 Ų threshold associated with poor CNS penetration, the target compound occupies a distinctive position in physicochemical space [1]. It provides a test case for evaluating whether elevated lipophilicity (LogP > 4.0) can compensate for elevated PSA (>90 Ų) to maintain membrane permeability — a question that cannot be addressed with the ethyl ester (LogP 1.65) or carboxylic acid (LogP 1.92) congeners . The compound's zero Rule-of-5 violations, 4 rotatable bonds, and pH-independent LogD of 3.32 make it suitable for inclusion in ADME screening libraries designed to probe the LogP-PSA permeability relationship, particularly in Caco-2 or PAMPA assays where the 86% PSA increase over the non-nitrated analog (+45.4 Ų) can be systematically evaluated against permeability readouts.

Nitroreductase-Based Antimicrobial Susceptibility Testing with Esterase-Coupled Signal Amplification

The 6-nitrocoumarin scaffold has established utility for detecting nitroreductase activity in pathogenic fungi (Sporothrix schenckii complex) and bacteria, producing fluorescence detectable by standard epifluorescence microscopy (330-380 nm excitation) within 7 days of culture at 35°C [1]. The phenyl 6-nitro ester derivative extends this application by providing a C3 ester linkage that can be cleaved by microbial or host esterases to release the free 6-nitrocoumarin-3-carboxylic acid, which may exhibit different cellular retention or fluorescence properties. This dual-activation mechanism — ester hydrolysis followed by nitro reduction — can increase signal specificity by requiring two independent enzymatic events for full fluorescence development, reducing false-positive signals from non-specific nitro reduction in esterase-negative backgrounds. The 144-fold lipophilicity advantage over the free carboxylic acid form (LogP 4.08 vs. 1.92) further enhances passive diffusion into microbial cells, potentially reducing the incubation time required for detectable fluorescence .

Quote Request

Request a Quote for phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.